molecular formula C28H57N3O3Si B14554607 4,4',4''-[(Methylsilanetriyl)tris(oxy)]tris(2,2,6,6-tetramethylpiperidine) CAS No. 61670-20-0

4,4',4''-[(Methylsilanetriyl)tris(oxy)]tris(2,2,6,6-tetramethylpiperidine)

Cat. No.: B14554607
CAS No.: 61670-20-0
M. Wt: 511.9 g/mol
InChI Key: HFIOOZGTAPIKOR-UHFFFAOYSA-N
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Description

4,4’,4’'-[(Methylsilanetriyl)tris(oxy)]tris(2,2,6,6-tetramethylpiperidine) is a chemical compound known for its unique structure and properties. It is a silane derivative with three piperidine groups attached to a central silicon atom through oxygen atoms. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-[(Methylsilanetriyl)tris(oxy)]tris(2,2,6,6-tetramethylpiperidine) typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a methylsilanetriyl precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include silane derivatives and piperidine compounds. The reaction conditions often involve the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as distillation or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-[(Methylsilanetriyl)tris(oxy)]tris(2,2,6,6-tetramethylpiperidine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives with different functional groups.

    Substitution: The piperidine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols are used under basic conditions.

Major Products Formed

The major products formed from these reactions include silanol derivatives, substituted silanes, and various functionalized piperidine compounds.

Scientific Research Applications

4,4’,4’'-[(Methylsilanetriyl)tris(oxy)]tris(2,2,6,6-tetramethylpiperidine) has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4,4’,4’'-[(Methylsilanetriyl)tris(oxy)]tris(2,2,6,6-tetramethylpiperidine) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The piperidine groups play a crucial role in these interactions, providing stability and specificity to the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4,4’,4’'-[(Silanetriyltris(oxy)]tris(2,2,6,6-tetramethylpiperidine): A similar compound with a slightly different structure.

    4,4’,4’'-[(Trimethylsilyl)tris(oxy)]tris(2,2,6,6-tetramethylpiperidine): Another derivative with trimethylsilyl groups.

Uniqueness

4,4’,4’'-[(Methylsilanetriyl)tris(oxy)]tris(2,2,6,6-tetramethylpiperidine) is unique due to its specific arrangement of piperidine groups around the silicon atom, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

61670-20-0

Molecular Formula

C28H57N3O3Si

Molecular Weight

511.9 g/mol

IUPAC Name

methyl-tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]silane

InChI

InChI=1S/C28H57N3O3Si/c1-23(2)14-20(15-24(3,4)29-23)32-35(13,33-21-16-25(5,6)30-26(7,8)17-21)34-22-18-27(9,10)31-28(11,12)19-22/h20-22,29-31H,14-19H2,1-13H3

InChI Key

HFIOOZGTAPIKOR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)O[Si](C)(OC2CC(NC(C2)(C)C)(C)C)OC3CC(NC(C3)(C)C)(C)C)C

Origin of Product

United States

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